molecular formula C10H18N2S2Sn B101425 Dibutyltin diisothiocyanate CAS No. 15719-34-3

Dibutyltin diisothiocyanate

Cat. No. B101425
CAS RN: 15719-34-3
M. Wt: 349.1 g/mol
InChI Key: JVLGWEJONYVDMO-UHFFFAOYSA-N
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Description

Dibutyltin diisothiocyanate is not directly mentioned in the provided papers, but the papers do discuss various dibutyltin(IV) complexes, which are related organotin compounds. These compounds are synthesized using dibutyltin oxide and different organic acids or ligands, resulting in a variety of structures and properties, some of which exhibit antimicrobial and antitumor activities .

Synthesis Analysis

The synthesis of dibutyltin(IV) complexes typically involves the reaction of dibutyltin oxide with organic acids or ligands. For example, the reaction of dibutyltin oxide with heteroaromatic carboxylic acids or thiocarbohydrazide derivatives in a 1:2 molar ratio under refluxing conditions has been reported . These reactions yield various dibutyltin(IV) complexes with different substituents, which can significantly influence their properties and potential applications.

Molecular Structure Analysis

The molecular structures of dibutyltin(IV) complexes are characterized by techniques such as X-ray single crystal diffraction, NMR spectroscopy, and IR spectroscopy. These complexes often exhibit a six-coordinate skew-trapezoidal bipyramidal geometry around the tin atom . The crystal structures can vary from weakly bridged dimers to more complex three-dimensional hydrogen-bonded frameworks, depending on the ligands involved .

Chemical Reactions Analysis

The chemical reactivity of dibutyltin(IV) complexes can be influenced by the nature of the ligands attached to the tin center. The papers provided do not detail specific chemical reactions involving these complexes, but the presence of functional groups such as carboxylates and thiocarbohydrazide suggests potential reactivity in forming coordination compounds and in applications such as catalysis or biological activity .

Physical and Chemical Properties Analysis

Dibutyltin(IV) complexes exhibit a range of physical and chemical properties, including varying densities, crystal systems, and space groups . Some complexes form dimers through intermolecular interactions such as hydrogen bonding or van der Waals forces . The antimicrobial and antitumor activities of these complexes have been evaluated, with some showing high activity against bacterial strains and human tumor cell lines . These properties are crucial for their potential use in medical and industrial applications.

Scientific Research Applications

PPARγ/RXRα Activity and Adipogenesis

Dibutyltin compounds, including Dibutyltin diisothiocyanate, have been found to interact with nuclear receptors like PPARγ and RXRα. These interactions play a role in adipogenesis and inflammation in mammalian cells. For instance, dibutyltin diacetate, dichloride, dilaurate, and maleate are partial agonists of PPARγ, and some like dibutyltin dichloride and dilaurate also act as partial RXRα agonists. These compounds induce adipogenesis in a PPARγ-dependent manner and can also repress inflammatory genes in cell cultures, showcasing their potential influence on fat metabolism and inflammation regulation (Milton et al., 2017).

Impact on Fat and Glucose Metabolism

Dibutyltin chloride, used in manufacturing polyvinyl chloride (PVC) plastics, has been observed to act as an obesogen by promoting lipid accumulation through a PPARγ-dependent pathway in both human and mouse mesenchymal stromal stem cells (MSCs). It leads to increased fat storage and disrupts glucose metabolism, indicating potential risks associated with environmental exposure to this compound (Chamorro-Garcia et al., 2018).

Influence on Triglyceride Metabolism

Dibutyltin dilaurate has been shown to affect triglyceride metabolism by influencing the mTOR pathway in human liver cells. It alters the expression of genes and proteins involved in lipolysis and lipogenesis, potentially impacting liver functions and metabolism (Qiao et al., 2018).

Protective Effects Against Oxidative Stress

Interestingly, certain studies have shown that natural estrogens can moderate the pro-oxidative properties of dibutyltin, specifically in the context of the fungal strain Metarhizium robertsii. This interaction suggests a potential pathway for mitigating the toxic effects of dibutyltin compounds under specific conditions (Siewiera et al., 2017).

Disruption of Glucocorticoid Receptor Function

Dibutyltin has been identified as a disruptor of glucocorticoid receptor function, which plays a crucial role in metabolic functions and immune system modulation. By interfering with ligand binding and receptor activation, dibutyltin can potentially contribute to metabolic and immune system disorders (Gumy et al., 2008).

Safety And Hazards

Dibutyltin diisothiocyanate may cause severe skin burns and eye damage. It may also cause an allergic skin reaction and serious eye damage. It is suspected of causing genetic defects and may damage fertility or the unborn child .

Future Directions

Dibutyltin diisothiocyanate is generally immediately available in most volumes. High purity, submicron and nanopowder forms may be considered . It is used in many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .

properties

IUPAC Name

dibutyl(diisothiocyanato)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2CNS.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;;;/q;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLGWEJONYVDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(N=C=S)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430230
Record name Dibutyldiisothiocyanato-tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyltin diisothiocyanate

CAS RN

15719-34-3
Record name NSC292417
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292417
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibutyldiisothiocyanato-tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dibutyldiisothiocyanatostannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dibutyltin diisothiocyanate
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Reactant of Route 5
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Citations

For This Compound
6
Citations
RC Poller, JA Spillman - Journal of Organometallic Chemistry, 1967 - Elsevier
… T%e solid was crystallised from chloroform giving dibutyltin diisothiocyanate (0.70 g), mp. … cm- ’ due to contamination with dibutyltin diisothiocyanate. It was therefore dissolved in light …
Number of citations: 5 www.sciencedirect.com
D Cunningham, EM Landers, P McArdle… - Journal of …, 2000 - Elsevier
… Diphenyltin dibromide, diphenyltin diisothiocyanate, dibutyltin diisothiocyanate, diphenylantimony trichloride and phenylantimony dichloride were prepared by literature methods [16], […
Number of citations: 28 www.sciencedirect.com
T Hikita, A Mochizuki, J Sugiyama, K Takeuchi, M Asai… - Polymer …, 2001 - nature.com
An ordered polyurethane with high head-to-tail (HT) regularity (up to 93%) was prepared by polyaddition reaction of p-isocyanatobenzyl isocyanate (1) with ethylene glycol (2) using 1, 3…
Number of citations: 4 www.nature.com
E Najafi, MM Amini, SW Ng - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The asymmetric unit of the title distannoxane, [Sn4(C4H9)8(C3H4N3S)2(CH3O)2O2], contains two molecules, each of which lies about an individual center of inversion. The …
Number of citations: 3 scripts.iucr.org
R Oldinski - 2009 - search.proquest.com
… Hexadecyltrimethylammonium bromide (CTAB), NaCl, poly(hexamethylene diisocyanate), dibutyltin diisothiocyanate (tin), vitamin E and anhydrous DMSO were purchased from Sigma-…
Number of citations: 0 search.proquest.com
E Najafi, MM Amini, SW Ng - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… Dibutyltin diisothiocyanate and 1,10-phenanthroline (1 mmol) were loaded into a convection tube. The tube was filled with dry methanol and kept at 333 K. Colorless crystals were …
Number of citations: 1 scripts.iucr.org

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